n-Phenylpyridine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXPETNDAONBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648526 | |
| Record name | N-Phenylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103860-56-6 | |
| Record name | N-Phenylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of N Phenylpyridine 3 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H NMR spectrum of N-Phenylpyridine-3-sulfonamide provides critical data on the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the phenyl and pyridine (B92270) rings, as well as the sulfonamide N-H proton.
In a typical analysis using a deuterated solvent like chloroform (B151607) (CDCl₃), the aromatic protons of both the phenyl and pyridine moieties resonate in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, multiplets) allow for the assignment of each proton to its position on the aromatic rings. For instance, a doublet observed at approximately 7.66 ppm with a coupling constant (J) of 7.6 Hz is characteristic of protons on the phenyl ring. googleapis.com The sulfonamide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration; in some cases, this signal can be found at chemical shifts greater than 11.0 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine Ring Protons | 8.5 - 9.0 | Multiplet | - |
| Phenyl Ring Protons | 7.0 - 7.7 | Multiplet | - |
| Sulfonamide (N-H) | > 9.0 (variable) | Broad Singlet | - |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and the specific spectrometer frequency used.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The aromatic carbons of the phenyl and pyridine rings typically appear in the range of 110-150 ppm. Specific chemical shifts have been reported in deuterated chloroform, with signals observed at approximately 139.0, 136.3, and 133.0 ppm, among others. googleapis.com The carbon atoms directly bonded to the electronegative nitrogen and sulfur atoms are generally shifted further downfield.
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | 120 - 155 |
| Phenyl Ring Carbons | 115 - 140 |
Note: Assignments are general; precise peak attribution requires 2D NMR techniques.
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional NMR experiments are employed. rsc.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com In this compound, COSY spectra would show correlations between neighboring protons within the phenyl ring and within the pyridine ring, confirming their respective spin systems. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This allows for the direct assignment of a carbon chemical shift based on its known attached proton, and vice-versa. rsc.org It is particularly useful for distinguishing between the numerous aromatic CH groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's bonds, providing a functional group "fingerprint."
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. researchgate.net For sulfonamides, key vibrational modes include the stretching of the N-H bond, the sulfonyl group (SO₂), and the sulfur-nitrogen (S-N) bond. researchgate.netznaturforsch.com
N-H Stretch: A characteristic absorption for the N-H stretching vibration is typically observed in the region of 3300–3230 cm⁻¹. researchgate.net
SO₂ Stretches: The sulfonyl group gives rise to two distinct, strong absorption bands: an asymmetric stretch usually found between 1344–1317 cm⁻¹ and a symmetric stretch between 1187–1139 cm⁻¹. researchgate.netznaturforsch.com
S-N Stretch: The sulfur-nitrogen single bond stretch appears in the 926–833 cm⁻¹ range. researchgate.net
Aromatic Vibrations: The spectrum also contains bands related to the aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1600–1450 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3230 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| SO₂ | Asymmetric Stretch | 1344 - 1317 | Strong |
| SO₂ | Symmetric Stretch | 1187 - 1139 | Strong |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Strong |
| S-N | Stretch | 926 - 833 | Medium |
Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic rings. researchgate.net
Strong bands are expected for the phenyl and pyridine ring breathing vibrations. Specifically, a very strong band associated with the symmetric breathing mode of the monosubstituted phenyl ring (Wilson band 12) typically appears near 1000 cm⁻¹. researchgate.net Another characteristic set of bands for the aromatic rings (Wilson band 8a) is found around 1600 cm⁻¹. researchgate.net While the SO₂ stretching vibrations are also Raman active, they are often weaker than in the infrared spectrum.
Table 4: Expected Raman Shifts for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Phenyl Ring | Ring Breathing (ν₁₂) | ~1000 |
| Phenyl/Pyridine Rings | Ring Stretch (ν₈ₐ) | ~1600 |
| SO₂ | Symmetric Stretch | ~1150 |
| C-H | Aromatic Stretch | ~3060 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure. msu.edu
Electronic Transitions and Absorption Characteristics
The electronic spectrum of this compound is characterized by absorption bands corresponding to various electronic transitions. These transitions are primarily of the π → π* and n → π* types, which are common in molecules containing aromatic rings and heteroatoms with non-bonding electrons. matanginicollege.ac.in
π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital. Aromatic systems, such as the phenyl and pyridine rings in this compound, exhibit strong π → π* absorptions. uzh.ch The conjugation between the phenyl and pyridine rings can influence the energy of these transitions, often shifting the absorption maximum (λmax) to longer wavelengths. matanginicollege.ac.in
n → π Transitions: These transitions occur when a non-bonding electron (from the nitrogen or oxygen atoms of the sulfonamide group) is promoted to a π anti-bonding orbital. uzh.ch Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (ε) compared to π → π* transitions. matanginicollege.ac.in
The specific absorption maxima and molar absorptivities for this compound are influenced by the solvent polarity and the specific electronic environment of the chromophores.
| Type of Transition | Involved Orbitals | Typical Wavelength Range | Relative Intensity |
| π → π | π bonding to π anti-bonding | 200-400 nm | High (ε > 1,000) |
| n → π | Non-bonding to π anti-bonding | 250-600 nm | Low (ε < 1,000) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For the analysis of this compound, techniques like electrospray ionization (ESI) are commonly employed, which generate protonated molecules [M+H]+ in the gas phase. nih.govnih.gov The fragmentation patterns observed upon collision-induced dissociation (CID) provide valuable information about the molecule's structure. nih.gov
A characteristic fragmentation pathway for aromatic sulfonamides involves the elimination of a sulfur dioxide (SO₂) molecule, corresponding to a neutral loss of 64 Da. nih.gov This process often occurs through an intramolecular rearrangement. The stability of the resulting fragment ions is influenced by the substituents on the aromatic rings. nih.gov Other common fragmentation pathways include the cleavage of the C-S and S-N bonds.
Table 2: Common Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M+H]+ | Protonated molecule | Ionization |
| [M+H - 64]+ | Loss of SO₂ | Rearrangement and elimination |
| Varies | Cleavage of C-S bond | Simple bond cleavage |
| Varies | Cleavage of S-N bond | Simple bond cleavage |
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. nih.govutah.edu
Crystal System and Space Group Determination
Intermolecular Interactions (e.g., Hydrogen Bonding, Molecular Aggregation)
Hydrogen Bonding : The sulfonamide group (-SO₂NH-) is a key functional group capable of forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. biointerfaceresearch.commdpi.com These hydrogen bonds can lead to the formation of dimers or more extended supramolecular structures. researchgate.netjyu.fi
π-π Stacking : The presence of two aromatic rings (phenyl and pyridine) allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions contribute to the stability of the crystal lattice.
Conformational Analysis in the Solid State
The conformation of this compound in the solid state is determined by a combination of intramolecular and intermolecular forces. jyu.fi The rotational freedom around the C-S and S-N bonds of the sulfonamide linkage allows for different spatial arrangements of the phenyl and pyridine rings. acs.org The observed conformation in the crystal structure represents a low-energy state that is influenced by the crystal packing forces and the intermolecular interactions discussed above. jyu.fi For example, the dihedral angles between the aromatic rings and the plane of the sulfonamide group are key parameters in describing the molecule's conformation. researchgate.net
Computational Chemistry and Theoretical Investigations of N Phenylpyridine 3 Sulfonamide
Quantum Chemical Calculations
No specific quantum chemical calculation studies for N-Phenylpyridine-3-sulfonamide were found in the searched literature.
Density Functional Theory (DFT) Studies
There are no available DFT studies specifically investigating this compound. Consequently, the following subsections are without data.
Geometry Optimization and Energetics
A thorough search did not yield any studies on the geometry optimization or energetics of this compound.
Vibrational Frequency Analysis
No vibrational frequency analysis data for this compound has been published in the reviewed sources.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Detailed electronic structure analyses, including HOMO-LUMO and Molecular Electrostatic Potential maps for this compound, are not available in the public scientific literature.
Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))
There are no published studies that model the solvent effects on this compound using methods such as the Polarizable Continuum Model.
Ab Initio and Semi-Empirical Methods
No research articles detailing the application of ab initio or semi-empirical methods to the study of this compound could be located.
While computational chemistry is a powerful tool for elucidating the properties of novel compounds, it appears that this compound has not yet been a specific subject of such in-depth theoretical investigation within the publicly available scientific literature. Future research may address this gap, providing valuable insights into the structural, electronic, and spectroscopic properties of this molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound and its interactions with biological targets. These simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and binding stability.
For instance, MD simulations have been employed to study the interaction between derivatives of benzenesulfonamide (B165840) and the viral capsid of coxsackievirus B3 (CVB3). These studies elucidate the binding at a novel interprotomer pocket, revealing the dynamic behavior of the ligand within the binding site. researchgate.net Such simulations are critical for understanding how the compound stabilizes or destabilizes in a biological environment, which can influence its efficacy.
In the context of drug design, MD simulations, combined with methods like Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area (MM-PBSA/MM-GBSA), help in predicting the binding affinity of ligands to their protein targets. nih.gov This approach has been used to study pyrimidine-4,6-diamine-based compounds, providing crucial information on the stability of the ligand-protein complex. nih.gov The insights gained from these simulations can guide the modification of the this compound scaffold to enhance its binding characteristics.
The stability of a ligand's conformation is a key aspect explored through MD simulations. Studies on the interaction of xylan (B1165943) with cellulose (B213188) microfibrils, for example, show how the environment influences molecular conformation, a principle that is equally applicable to drug-target interactions involving this compound. rsc.org
Molecular Docking Studies and Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a protein target.
Molecular docking studies have been instrumental in predicting the binding affinities of sulfonamide derivatives to various protein targets. For example, in the context of anticancer research, docking studies of gold(I) compounds containing a phenylsulfonamide moiety have been performed against targets like thioredoxin reductase (TrxR) and glutathione (B108866) reductase (GR). These studies not only predict the binding energy but also map the specific interactions, such as hydrogen bonds and arene-hydrogen interactions, between the ligand and the amino acid residues in the active site. ijcrcps.com
The accuracy of binding affinity prediction is continuously being improved with the development of new scoring functions and machine learning models. nih.govplos.org Deep learning-based models, such as 3D-Convolutional Neural Networks (3D-CNNs), have shown high accuracy in predicting binding affinities, outperforming traditional scoring functions. nih.gov These advanced methods can be applied to this compound to more accurately predict its potential as an inhibitor for various targets.
The following table summarizes the results of docking studies for a related compound, showcasing the type of data generated in such computational investigations.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| Thioredoxin Reductase (TrxR) | 4CBQ | - | Ile A52, Glu A54, Arg B25 | Arene-hydrogen, Hydrogen bond |
| Glutathione Reductase (GR) | - | - | Arg37, Asn117 | Hydrogen bond, Pi-Alkyl |
| DNA | 1BNA | - | G10, G4, C3, A5 | Arene-H, Hydrogen bond |
Table adapted from docking studies on a gold(I) complex containing a phenylsulfonamide moiety. ijcrcps.com
The conformation that a ligand adopts when bound to a protein is crucial for its activity. Computational methods allow for a detailed analysis of these bound-state conformations. researchgate.net The study of small molecule conformational preferences using crystallographic data from the Cambridge Structural Database (CSD) provides a basis for understanding the likely conformations of this compound. acs.orgacs.org
Analysis of crystal structures reveals that sulfonamides exhibit preferred conformations. These preferences can be compared with the conformations observed in protein-ligand complexes from the Protein Data Bank (PDB) to validate computational models. acs.orgacs.org For this compound, understanding the energetically favorable conformations of the sulfonamide group and the relative orientation of the phenyl and pyridine (B92270) rings is key to predicting its binding mode. researchgate.net
Binding Affinity Predictions and Interaction Mapping
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the characterization of new compounds. Density Functional Theory (DFT) is a common method used for these predictions.
Theoretical calculations can predict vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. For sulfonamide derivatives, DFT calculations have been used to simulate UV-vis spectra, showing good agreement with experimental data and helping to assign the observed electronic transitions to specific molecular orbitals. mdpi.com For instance, transitions can be identified as π-π* or n-π* and localized to specific moieties within the molecule, such as the 4-nitrophenyl or sulfonamide groups in a related compound. mdpi.com
Variable-temperature NMR studies, supported by theoretical calculations, have been used to investigate the electronic effects of substituents on (pyridinylmethyl)sulfonamide ligands in organometallic complexes. acs.orgresearchgate.net These studies can reveal correlations between the electronic properties of the ligand and the catalytic activity of the complex. acs.orgresearchgate.net
The table below shows a comparison of experimental and theoretical UV-Vis absorption peaks for a sulfonamide derivative, illustrating the utility of these computational predictions.
| Experimental λ (nm) | Theoretical λ (nm) | Main Orbital Contribution | Transition Type |
| - | 186 | H-5 → L+2 (57%) | π-π* (4-nitrophenyl) |
| - | 217 | H → L+7 (36%) | π-π* (indole) |
| 290 | 295 | H-4 → L (50%), H-3 → L (46%) | n–π* (sulfonamide) & π-π* (4-nitrophenyl) |
Table adapted from studies on {(4-nitrophenyl)sulfonyl}tryptophan. mdpi.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, transition states. The analysis of the transition state structure and its energy provides the activation energy barrier for the reaction, which determines the reaction rate.
DFT calculations have been used to investigate the divergent reactivity of sulfinates with pyridinium (B92312) salts, revealing the energetic profiles of different reaction pathways. rsc.org These studies can explain the observed regioselectivity by comparing the activation energies of competing pathways. For example, in the sulfonylation of pyridinium salts, the preference for C4-sulfonylation over C2-sulfonylation was explained by a lower activation barrier for the former. rsc.org
The mechanism of transition-metal-catalyzed C-H sulfonamidation has also been investigated using DFT. rsc.orgresearchgate.net These studies propose catalytic cycles involving intermediates such as rhodacyclic species and detail the energetics of each step, including oxidative addition, insertion, and reductive elimination. rsc.orgresearchgate.net Such detailed mechanistic understanding is essential for optimizing reaction conditions and developing new catalysts.
Computational analysis of reaction mechanisms often involves the use of the intrinsic reaction coordinate (IRC) to connect the transition state to the reactants and products, confirming that the identified transition state is correct. smu.edu The reaction path can be further analyzed to partition it into distinct phases, providing a more detailed picture of the chemical transformation. smu.edu
Role of London Dispersion and Other Non-Covalent Interactions
Computational and theoretical investigations into the solid-state architecture of sulfonamide derivatives consistently highlight the critical role of a complex network of non-covalent interactions in dictating their molecular conformation and crystal packing. While direct computational studies specifically targeting this compound are not extensively documented in publicly available research, a wealth of data from closely related sulfonamide structures provides significant insight into the governing intermolecular forces, including London dispersion, hydrogen bonds, and other weak interactions. These studies collectively underscore that the stability and structure of such crystalline solids are not the result of a single dominant force but rather a delicate balance of multiple weaker interactions.
Methodologies such as Density Functional Theory (DFT), particularly with the inclusion of dispersion corrections (e.g., B3LYP-D3 or wB97XD), are instrumental in accurately modeling these systems. mdpi.comresearchgate.net Analytical tools like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and the Non-Covalent Interaction (NCI) index are frequently employed to deconstruct and quantify the contributions of various intermolecular contacts. researchgate.netscielo.org.mxjussieu.fr
Detailed Research Findings
In addition to the ubiquitous London dispersion forces, more directional non-covalent interactions play a defining role in the supramolecular assembly of sulfonamides. Analysis of analogous crystal structures reveals that hydrogen bonds, particularly of the N-H···O and C-H···O types, are primary contributors to the stabilization of the crystal packing. researchgate.net For instance, in a study of a pyrimidine-containing sulfonamide derivative, these hydrogen bonds were found to be the main stabilizing interactions. researchgate.net
Furthermore, weaker interactions such as C-H···π and π-π stacking interactions are also frequently observed, contributing to the formation of extended supramolecular architectures. scielo.org.mxresearchgate.net The pyridine and phenyl rings in this compound are expected to be actively involved in such π-system interactions.
To quantitatively understand the contributions of these varied interactions, Hirshfeld surface analysis is a powerful tool. This method maps the regions of intermolecular contact on a molecule's surface and allows for the decomposition of these contacts into their constituent atom-pair types.
For example, a Hirshfeld surface analysis performed on a related sulfonamide, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, provided a quantitative breakdown of the intermolecular contacts. The findings are summarized in the table below and are illustrative of the types and magnitudes of interactions expected for this compound.
| Interaction Type | Contribution (%) |
|---|---|
| O···H / H···O | 40.1 |
| H···H | 27.5 |
| C···H / H···C | 12.4 |
| Other | 20.0 |
This data clearly shows that contacts involving hydrogen atoms (O···H, H···H, and C···H) account for the vast majority of the surface interactions, highlighting the importance of hydrogen bonding and van der Waals forces. The significant H···H contact percentage points to the substantial role of London dispersion forces in the crystal packing. researchgate.net
Further computational analyses on other sulfonamide derivatives allow for the calculation of interaction energies between molecular pairs (dimers) within the crystal lattice. These calculations can differentiate between electrostatic contributions (like hydrogen bonds) and dispersion contributions. A study on {(4-nitrophenyl)sulfonyl}tryptophan provides an example of such energy calculations, demonstrating the necessity of including dispersion corrections (in this case, D3) for accurate results.
| Computational Method | Interaction Energy (kcal/mol) |
|---|---|
| B3LYP/6-311++G(d,p) | -9.7 |
| B3LYP-D3(BJ)/6-311++G(d,p) | -12.4 |
The difference in interaction energy between the standard B3LYP functional and the dispersion-corrected B3LYP-D3 functional is significant, indicating that London dispersion forces contribute substantially to the stability of the dimer. mdpi.com The uncorrected functional underestimates the attractive interaction by not fully accounting for these forces. mdpi.com
Structure Activity Relationship Sar Studies of N Phenylpyridine 3 Sulfonamide Analogues
Systematic Modification Strategies
The systematic modification of the N-phenylpyridine-3-sulfonamide scaffold involves targeted alterations at three key positions: the pyridine (B92270) ring, the phenyl moiety, and the sulfonamide linkage. Additionally, the incorporation of various heterocyclic motifs has been explored to expand the chemical space and modulate properties.
The electronic properties of the pyridine ring can be significantly tuned by the introduction of various substituents. The electron-withdrawing nature of the pyridine ring itself enhances the acidity of the sulfonamide group compared to its benzene (B151609) counterpart. mdpi.com This characteristic also makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the 4-position, allowing for the introduction of a diverse range of substituents. mdpi.com
For instance, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides has been synthesized and evaluated for their potential anticancer activity. nih.gov In one study, the introduction of a 4-[4-(3,4-dichlorophenyl)piperazin-1-yl] substituent at the 4-position of the pyridine ring, coupled with a 4-chlorophenylcarbamoyl group, resulted in a compound with notable activity against leukemia, colon cancer, and melanoma cell lines. nih.gov
Moving a methyl group on the pyridine ring from the 4'-position to the 2'-position in a related series of aminopyrazole-based inhibitors led to a decrease in JNK3 inhibitory potency but a more significant reduction in JNK1 potency, thereby improving isoform selectivity. acs.org This highlights the critical role of substituent placement on the pyridine ring in dictating biological interactions.
The introduction of electron-withdrawing groups on the pyridine ring has been shown to dramatically improve antimicrobial activity in some series of pyridine derivatives. jst.go.jp This effect is attributed to the altered electronic distribution within the molecule, which can influence its interaction with biological targets.
Alterations to the phenyl ring of the this compound core have been extensively investigated to understand the impact of steric and electronic factors on molecular properties. The introduction of substituents on the phenyl ring can modulate lipophilicity, electronic density, and steric bulk, all of which can influence a compound's reactivity and interactions.
In a study of aminopyrazole derivatives, the introduction of a fluorine atom at various positions on a central phenyl ring was explored. acs.org While a 2-fluoro or 6-fluoro substitution improved isoform selectivity for JNK3 inhibition, a loss of potency was observed for all fluoro-substituted compounds, particularly with a 3-fluoro-derivative. acs.org This suggests that the electronic perturbations caused by the fluorine substituent can be detrimental to the desired activity in this specific scaffold.
Conversely, in a series of RORγt inverse agonists, the introduction of a perfluoroisopropyl group at the para-position of a 3-phenyl group was identified as a critical structural element for achieving high selectivity. nih.gov This bulky, electron-withdrawing group likely occupies a specific hydrophobic pocket in the receptor, enhancing binding affinity and selectivity. nih.gov
The following table summarizes the effects of various substitutions on the phenyl moiety in different this compound analogue series:
| Scaffold/Series | Substitution on Phenyl Moiety | Observed Effect | Reference |
| Aminopyrazole-based JNK3 inhibitors | 2-Fluoro or 6-Fluoro | Improved isoform selectivity but loss of potency | acs.org |
| Aminopyrazole-based JNK3 inhibitors | 3-Fluoro | Significant loss of JNK3 inhibitory potency | acs.org |
| RORγt inverse agonists | para-Perfluoroisopropyl | Critical for high selectivity | nih.gov |
| 4-Substituted pyridine-3-sulfonamides | Phenyl group on triazole ring | Markedly less active as carbonic anhydrase inhibitors | mdpi.com |
The sulfonamide group (-SO₂NH-) is a cornerstone of the this compound structure, acting as a crucial linker and often participating in key interactions. Modifications to this linkage, while less common than substitutions on the aromatic rings, can have profound effects on the molecule's properties.
One key aspect of the sulfonamide linkage is its acidity, which is influenced by the electron-withdrawing nature of the attached pyridine ring. mdpi.com The ionized form of the sulfonamide is often the active form in biological systems. pharmacyconcepts.in
Replacing the –SO₂NH group with a –CONH group has been shown to reduce activity in some classes of compounds. pharmacyconcepts.in In a study of antitubercular nitroimidazooxazine analogues, the incorporation of a sulfonamide linker was not well tolerated in vitro, whereas other linkers like carboxamides and alkylamines were. acs.org This indicates that the specific geometry and electronic properties of the sulfonamide linkage are critical for activity in that particular scaffold.
Theoretical studies have shown that the attachment of a sulfonamide group can have a dual electronic effect, decreasing the sigma-donating ability of the pyridine lone pair while increasing the pi-accepting properties of the coordinated bidentate binding unit. nih.gov This complex interplay of electronic effects can influence the coordination chemistry and reactivity of the molecule.
The introduction of additional heterocyclic rings to the this compound scaffold is a powerful strategy to explore new chemical space and modulate biological activity. openmedicinalchemistryjournal.comnih.govmdpi.comnih.gov Heterocycles can introduce new hydrogen bonding donors and acceptors, alter lipophilicity, and provide rigid scaffolds to orient other functional groups.
In the context of carbonic anhydrase inhibitors, a series of 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides were synthesized. mdpi.com The nature of the substituent on the triazole ring had a significant impact on activity. Derivatives with aliphatic lipophilic substituents on the triazole were more active than those with phenyl substituents, suggesting that the size and lipophilicity of the appended heterocycle are key determinants of inhibitory potency. mdpi.com
Another study explored the incorporation of a pyrazole (B372694) ring, leading to the development of pyrazolo[3,4-b]pyridine derivatives. jst.go.jp The introduction of a carbothioamide moiety in this series resulted in the best antimicrobial activity, highlighting the synergistic effect of combining different heterocyclic systems. jst.go.jp
The following table provides examples of incorporated heterocyclic motifs and their impact:
| Base Scaffold | Incorporated Heterocycle | Substituent on Heterocycle | Observed Effect | Reference |
| Pyridine-3-sulfonamide (B1584339) | 1,2,3-Triazole | n-Hexyl | Increased carbonic anhydrase inhibitory activity | mdpi.com |
| Pyridine-3-sulfonamide | 1,2,3-Triazole | Phenyl | Decreased carbonic anhydrase inhibitory activity | mdpi.com |
| Pyridine | Pyrazole and Carbothioamide | - | Enhanced antimicrobial activity | jst.go.jp |
Alterations to the Sulfonamide Linkage
Correlation between Molecular Structure and Observed Academic Phenomena/Interactions
The systematic modifications described above allow for the establishment of correlations between the molecular structure of this compound analogues and their observed properties. These correlations are often rationalized by considering the interplay of electronic and steric factors.
The electronic nature of substituents on both the pyridine and phenyl rings plays a pivotal role in determining the reactivity and selectivity of this compound analogues. Electron-withdrawing groups on the pyridine ring, for example, increase the acidity of the sulfonamide proton and can enhance interactions with biological targets that favor an ionized sulfonamide. mdpi.comjst.go.jp
In a series of pyridine derivatives, the introduction of an electron-withdrawing chlorine atom improved antimicrobial activity. jst.go.jp This is a classic example of how modulating the electronic properties of the core scaffold can directly impact biological function.
Steric factors are equally important, often dictating the orientation of the molecule within a binding site and influencing its ability to adopt a bioactive conformation. In a study of RORγt inverse agonists, it was found that substituted pyrrolidines that were too polar and sterically encumbered could not fit into a small hydrophobic pocket, leading to improved selectivity against other receptors. nih.gov
The interplay between electronic and steric effects is often complex. For instance, the introduction of a bulky electron-withdrawing group like perfluoroisopropyl can provide both favorable steric interactions within a hydrophobic pocket and beneficial electronic effects. nih.gov
The following table summarizes the observed influence of electronic and steric factors in different series of this compound analogues:
| Series/Phenomenon | Structural Feature | Electronic/Steric Influence | Observed Outcome | Reference |
| Antimicrobial Pyridine Derivatives | Electron-withdrawing group on pyridine ring | Electronic: Increased electrophilicity/acidity | Improved antimicrobial activity | jst.go.jp |
| RORγt Inverse Agonists | Bulky substituents on a pyrrolidine (B122466) ring | Steric: Hindrance to binding in a small pocket | Improved selectivity | nih.gov |
| JNK3 Inhibitors | Fluoro substitution on phenyl ring | Electronic: Perturbation of electron density | Loss of inhibitory potency | acs.org |
| Carbonic Anhydrase Inhibitors | Lipophilic aliphatic substituents on triazole ring | Steric/Lipophilic: Favorable interactions in binding site | Increased inhibitory activity | mdpi.com |
Mechanistic Implications of Structural Changes on Molecular Recognition
The interaction of a ligand with its biological target is a nuanced process governed by the principles of molecular recognition. For this compound and its analogues, even minor structural modifications can lead to significant changes in binding affinity and mechanism of action. These changes are rooted in the fundamental forces of intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and steric effects.
The core structure, consisting of a pyridine ring linked to a phenyl group via a sulfonamide bridge, provides a versatile scaffold for modification. The sulfonamide group itself is a critical pharmacophore, known to participate in hydrogen bonding with the active sites of various enzymes. The nitrogen atom of the pyridine ring and the sulfonamide moiety can act as hydrogen bond acceptors, while the N-H of the sulfonamide can be a hydrogen bond donor.
Research into related sulfonamide-containing compounds demonstrates the profound impact of subtle structural alterations. For instance, in studies on tertiary sulfonamide ligands targeting the RORc nuclear receptor, a minor change from a phenylsulfonamide to a benzylsulfonamide was sufficient to switch the compound's mechanism from agonism to potent inverse agonism. nih.gov This highlights how the spatial arrangement and electronic properties of the aromatic rings relative to the sulfonamide linker dictate the conformational changes induced in the receptor protein upon binding, leading to opposing biological outcomes. nih.gov
Systematic modifications of the phenyl and pyridine rings in related scaffolds have provided key insights into molecular recognition:
Substitution on the Phenyl Ring : The nature and position of substituents on the phenyl ring significantly influence bioactivity. Electron-withdrawing groups, such as chloro or nitro groups, and electron-donating groups, like methoxy (B1213986) groups, can alter the electronic distribution of the entire molecule. This affects the strength of interactions with the target protein. For example, moving a chloro group from the 3-position to the 2-position on the phenyl ring can reduce steric hindrance, potentially improving binding to a target.
The Sulfonamide Linker : The sulfonamide bridge is central to the activity of many such compounds. Its geometry and the atoms' hybridization state are crucial for correct orientation within the binding site. X-ray crystallography studies on related sulfonamide derivatives show that the bond angles around the sulfur atom can deviate from a perfect tetrahedron, with the O-S-O angle often being wider due to repulsive forces between the oxygen atoms. openaccessjournals.com This specific geometry is essential for fitting into the target's active site.
In essence, the molecular recognition of this compound analogues is a complex interplay of their three-dimensional structure and electronic properties. Changes to any part of the scaffold—the phenyl ring, the pyridine ring, or the sulfonamide linker—can alter how the molecule is "recognized" by its biological target, thereby influencing its ultimate biological or therapeutic effect.
Computational Insights into SAR
Computational chemistry provides powerful tools to understand the structure-activity relationships (SAR) of this compound analogues at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations offer predictive insights that guide the rational design of more potent and selective compounds. researchgate.netcu.edu.eg
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. umb.edu For pyrimidine-sulfonamide analogues targeting the BRAF V600E protein, a key enzyme in melanoma, machine learning-based QSAR models have been developed. researchgate.net These models identified nine key structural "fingerprints" or fragments that were critical for inhibitory activity. researchgate.net Such models can serve as effective screening tools to predict the activity of novel, untested analogues, thereby prioritizing synthetic efforts.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Docking studies on sulfonamide derivatives have repeatedly highlighted the importance of the sulfonamide moiety in forming hydrogen bonds with amino acid residues in the active site of target proteins. mdpi.commdpi.com
For example, docking simulations of N-phenyl-1,2,4-triazine sulfonamide derivatives into a cancer-related protein receptor (PDB: 7JXH) revealed specific binding modes. The nitrogen of the triazine ring and the oxygen and nitrogen atoms of the sulfonamide group were found to form crucial hydrogen bonds with residues like ARG-602, LYS-725, and PRO-606. mdpi.com These studies can explain why certain analogues exhibit higher potency than others and guide the introduction of new functional groups to enhance these interactions.
The following table summarizes docking scores for selected sulfonamide derivatives against different protein targets, illustrating how computational methods can quantify binding affinity.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA) | E. coli DNA gyrase (5MMN) | -6.37 | ASP 73, ILE 78, PRO 79 | mdpi.com |
| {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA) | COVID-19 Main Protease (6LU7) | -6.35 | THR 25, THR 26, HIS 41, MET 49, MET 165 | mdpi.com |
| Pyrimidine-Sulfonamide Analogue (4e) | BRAF V600E | -3.474 | Not specified | researchgate.net |
| Pyrimidine-Sulfonamide Analogue (4e) | EGFR | -3.226 | Not specified | researchgate.net |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. Following docking, MD simulations can be performed on the most promising candidates to assess the stability of the predicted binding pose. Studies on polyfunctionalized pyridine compounds targeting cancer cells have used MD simulations to confirm that lead compounds remain stably fitted within the active site, validating the docking results. cu.edu.eg These simulations help to understand the flexibility of both the ligand and the protein, offering a more realistic view of the binding event than static docking poses alone. cu.edu.eg
Together, these computational approaches provide a detailed understanding of the SAR of this compound analogues, complementing experimental findings and accelerating the discovery of new and improved molecules. cu.edu.egmdpi.com
Derivatization and Analogue Design Strategies for N Phenylpyridine 3 Sulfonamide Scaffold
Design Principles for Novel Analogues
The rational design of new N-phenylpyridine-3-sulfonamide analogues is guided by established medicinal chemistry principles aimed at modulating biological activity through systematic structural modifications. Key strategies involve altering electronic properties, hydrogen bonding capabilities, and steric profiles to enhance target engagement and improve drug-like characteristics.
A primary design consideration is the strategic introduction of various functional groups onto both the pyridine (B92270) and phenyl rings. This approach aims to exploit properties like electronegativity, polarizability, and hydrogen-bonding potential. For instance, incorporating electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -Cl, -CF₃, -CN) can significantly alter the electronic distribution of the scaffold, influencing binding affinities and metabolic stability. nih.gov The "ring approach" is a well-regarded strategy where the core aromatic system is modified to enhance properties. mdpi.com Using the electron-withdrawing pyridine ring, for example, increases the acidity of the sulfonamide nitrogen, which can enhance the ionized form of the molecule, often the active state for binding to metalloenzymes. mdpi.com
Another principle, the "tail approach," involves adding substituents that can form specific, favorable interactions with the biological target. mdpi.com This can include groups that act as hydrogen bond donors or acceptors (e.g., -OH, -NH₂) to form key interactions within a receptor's binding pocket. nih.govmdpi.com The length and composition of any linkers or bridging moieties are also critical design elements, as they dictate the spatial orientation of the key pharmacophoric features. mdpi.comacs.org Structure-activity relationship (SAR) studies often reveal that even minor changes, such as the position of a methyl or methoxy (B1213986) group, can have a profound impact on binding affinity and selectivity. mdpi.com Ultimately, these design principles are used to create analogues with improved safety profiles and enhanced therapeutic potential. nih.gov
Synthetic Routes to Diverse this compound Derivatives
The synthesis of a diverse range of this compound derivatives relies on a robust portfolio of synthetic methodologies that allow for selective modification at three primary locations: the pyridine ring, the sulfonamide nitrogen, and through the introduction of linkers.
Modifying the pyridine ring is a key strategy for diversifying the scaffold. Direct C-H functionalization represents a highly efficient and atom-economical approach for introducing new substituents.
Direct C-H Sulfonylation: A notable method allows for the highly regioselective C4-sulfonylation of the pyridine ring. This process involves activating the pyridine with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org The choice of an external amine base, such as N-methylpiperidine, is crucial for controlling the regioselectivity, favoring the C4 position over the C2 position. chemrxiv.org
Metal-Catalyzed C-H Functionalization: Transition-metal catalysis provides powerful tools for direct C-H bond activation and subsequent functionalization. Rhodium, ruthenium, and iridium catalysts can mediate the direct C-H sulfonamidation of heteroaromatics, including the C2 position of 2-phenylpyridine (B120327) derivatives, using sulfonyl azides as the nitrogen source. rsc.org
Classical Methods: More traditional multi-step approaches often begin with a pre-functionalized pyridine derivative. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, are commonly used to introduce the N-phenyl moiety at a specific position on a halogenated pyridine core. The pyridine ring can also be functionalized through reactions like sulfurization or alkylation of precursor molecules. researchgate.net Furthermore, the entire pyridine ring can be hydrogenated to yield the corresponding piperidine (B6355638) derivatives, a transformation that dramatically alters the geometry and properties of the scaffold. mdpi.com
A summary of selected pyridine functionalization methods is presented below.
| Method | Reagents/Catalyst | Position | Description | Reference |
| Base-Mediated C-H Sulfonylation | Tf₂O, Sulfinate Salt, N-Methylpiperidine | C4 | Direct and highly regioselective introduction of a sulfonyl group at the C4 position of the pyridine ring. | chemrxiv.org |
| Rh-Catalyzed C-H Sulfonamidation | [Rh(III)] catalyst, Sulfonyl Azide (B81097) | C2 | Direct coupling of sulfonyl azides at the C2 position of indole (B1671886) or pyridine derivatives through C-H activation. | rsc.org |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand | C2 | Coupling of an aniline (B41778) derivative with a halo-pyridine to form the C-N bond of the N-phenyl group. | |
| Hydrogenation | Rhodium, Ruthenium, or Iridium catalysts | Ring | Reduction of the pyridine ring to form piperidine derivatives, altering the core structure significantly. | mdpi.com |
The substituent attached to the sulfonamide nitrogen is a critical determinant of the molecule's biological activity and physicochemical properties. The most common and versatile method for introducing diversity at this position is the reaction of a pyridine-3-sulfonyl chloride intermediate with a wide array of primary or secondary amines. mdpi.com
This reaction is typically performed in the presence of a base, such as pyridine or triethylamine (B128534), which acts as an acid scavenger. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide S-N bond. This straightforward approach allows for the incorporation of various aryl, alkyl, and heterocyclic moieties. mdpi.com For example, reacting the key sulfonyl chloride intermediate with different aniline derivatives or even complex sulfa-drugs allows for significant structural modifications. researchgate.net
| Reactant 1 | Reactant 2 | Key Conditions | Product Feature | Reference |
| Pyridine-3-sulfonyl chloride | Aniline derivative | THF, Pyridine (base) | N-aryl substituent on the sulfonamide | |
| Pyridine-3-sulfonyl chloride | L-tryptophan | Methanol | N-amino acid substituent on the sulfonamide | mdpi.com |
| 4-amino-2-trichloromethylquinazoline | Variously substituted sulfonyl chlorides | NaH, THF | Diverse aryl/alkyl groups attached to the sulfonamide nitrogen via the quinazoline (B50416) scaffold | mdpi.com |
Incorporating linkers or bridging elements into the this compound scaffold is an advanced strategy used to create molecules for specialized applications, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). google.comgoogle.comacs.org In this context, the sulfonamide group itself can be part of a larger, cleavable linker system. google.comgoogle.com
These linkers are often designed to connect the core scaffold to a larger biomolecule, like a targeting protein, or to recruit cellular machinery. google.comgoogle.com Synthetic strategies often involve multi-step sequences where bifunctional building blocks, such as protected amino acids or diamines, are employed. google.comacs.org For example, N-acyl sulfonamides can be synthesized where the acyl group is part of an amino acid, forming a peptide bond that may be enzymatically cleavable. google.com The design of such linkers is non-trivial, as their length and chemical composition are critical for maintaining the desired biological activity. acs.orgacs.org
Modifications at the Sulfonamide Nitrogen
Strategies for Enhancing Specific Molecular Interactions
Optimizing the interaction between an this compound analogue and its biological target is the central goal of derivatization. This is achieved by designing molecules that can form strong and specific non-covalent interactions within the target's binding site. Key interactions that are often targeted for enhancement include hydrogen bonds, π-π stacking, and π-cation interactions. mdpi.comnih.govescholarship.org
Molecular docking studies are frequently used to visualize the binding mode of lead compounds and to guide the rational design of new analogues. nih.gov These studies can reveal opportunities to introduce hydrogen bond donors or acceptors (e.g., -OH, -NH₂) at positions where they can interact with key residues in the binding pocket. nih.govmdpi.com For example, the secondary amine of a sulfonamide and strategically placed hydroxyl groups can be crucial for activity. nih.gov
In some cases, sulfonamides can act as "molecular glues," promoting protein-protein interactions that would otherwise not occur. escholarship.org The sulfonamide and its substituents functionalize a shallow cavity on one protein, creating a new surface that is complementary to a second protein, thereby stabilizing a ternary complex. escholarship.org The design of such molecules relies heavily on achieving precise structural and electronic complementarity, where substituents are chosen to engage in specific interactions, such as π-cation contacts, to enhance binding affinity and cooperativity. escholarship.org
Library Synthesis Approaches for SAR Exploration
Structure-Activity Relationship (SAR) exploration requires the synthesis and testing of a large number of structurally related analogues. Parallel library synthesis is a cornerstone of this process, enabling the rapid generation of compound collections where specific positions on the scaffold are systematically varied. acs.orgmdpi.com
Modern synthetic methods that are amenable to automation and high-throughput experimentation (HTE) are particularly valuable. bioengineer.orgchemrxiv.org For instance, flow synthesis has been employed to build sulfonamide libraries in an eco-friendly and efficient manner. mdpi.comdntb.gov.ua The use of solid-supported reagents or recoverable catalysts, such as magnetic nanoparticles, can also streamline the purification process, which is often a bottleneck in library synthesis. nih.gov
The success of a library synthesis campaign depends on the availability of diverse and suitable building blocks (e.g., various amines, aldehydes, and ketones) and the robustness of the chosen chemical reactions. acs.orgnih.gov By systematically exploring the chemical space around the this compound scaffold, these libraries provide crucial data that drives the iterative cycle of drug design, synthesis, and testing, ultimately leading to the identification of optimized clinical candidates. acs.org
Advanced Applications and Future Research Directions
Potential in Materials Science and Engineering
The combination of aromatic systems capable of π-stacking and a sulfonamide group that facilitates hydrogen bonding makes n-Phenylpyridine-3-sulfonamide a compelling building block for advanced materials.
Inorganic-organic hybrid materials are composites that combine the properties of both inorganic and organic components on a molecular scale. iupac.org The this compound molecule is a prime candidate for use as an organic linker in these materials. The nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atoms of the sulfonamide group can coordinate with metal ions or inorganic clusters, such as polyoxometalates or metal halides, to form extended networks. rsc.orgrsc.org
This approach allows for the creation of materials with tailored properties. For instance, incorporating this molecule into a lead iodide framework could yield novel perovskite-like structures with interesting photophysical characteristics. rsc.org The ability to use co-condensation of organo-functionalized silanes is a common method for preparing such hybrid materials, where functional groups like phenyl and sulfonyl can be incorporated into an inorganic network. bsz-bw.de
Table 1: Potential Components for this compound-based Hybrid Materials
| Inorganic Component | Organic Component | Potential Hybrid Structure | Potential Application |
|---|---|---|---|
| Metal Halides (e.g., PbI₂) | This compound | Layered Perovskite-like Structures | Optoelectronics, Solar Cells |
| Polyoxometalates (e.g., [W₅O₁₆]²⁻) | This compound | 3D Coordination Polymers | Catalysis, Luminescence |
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The structure of this compound is highly conducive to self-assembly. The planar phenyl and pyridine rings facilitate π-π stacking, while the sulfonamide moiety provides sites for robust hydrogen bonding (N-H···O and N-H···N). reading.ac.ukresearchgate.net
This balance of interactions can lead to the formation of well-defined supramolecular structures like fibrils, ribbons, or sheets, which can further organize into hydrogels or crystalline materials. reading.ac.uk The study of multicomponent cocrystals has shown that sulfonamide and pyridine groups are reliable synthons for creating complex, ordered solid-state architectures through predictable hydrogen bonding patterns. researchgate.netresearchgate.net
There is growing interest in pyridine-based compounds for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). researchgate.net Phenylpyridine structures are often used as electron-transport materials due to the electron-deficient nature of the pyridine ring. acs.org
This compound could be developed as an n-type semiconductor. Its structure could be further functionalized to tune its electronic properties, such as the frontier orbital energy levels (HOMO/LUMO), to optimize charge injection and transport in electronic devices. acs.org Materials with high glass transition temperatures are known to form morphologically stable amorphous films, a desirable trait for OLED applications that this compound derivatives could potentially offer. researchgate.net
Self-Assembly of Materials
Catalysis Applications
The presence of multiple coordination sites (heteroatoms) and its electronic tunability make this compound a versatile scaffold for developing new catalysts.
The pyridine nitrogen and the sulfonamide group can act as a bidentate ligand, chelating to a metal center to form stable complexes. Such ligands are crucial in transition metal catalysis, influencing the activity, selectivity, and stability of the catalyst. acs.orgmdpi.com
Derivatives of pyridine-sulfonamide have been successfully used as ligands in various metal-catalyzed reactions:
Iridium and Ruthenium Catalysis : (Pyridinylmethyl)sulfonamide ligands have been used in Cp*Ir complexes for transfer hydrogenation reactions. The electronic properties of the ligand, modified by substituents, directly impact the catalytic activity. acs.org
Rhodium Catalysis : Rh(III) complexes have been employed for the C-H azidation of 2-phenylpyridines, demonstrating the directing-group ability of the pyridine nitrogen. mdpi.com Similarly, Rh-catalyzed sulfonamidation of phenylpyridines with sulfonyl azides provides a direct route to related compounds. researchgate.net
Palladium and Nickel Catalysis : N,S-bidentate ligands are used in Pd-catalyzed allylic alkylation. mdpi.com Nickel-catalyzed methods are also prominent for creating N-aryl sulfonamides, a key structural motif in many pharmaceuticals. princeton.edu
Table 3: Examples of Metal-Catalyzed Reactions Using Pyridine-Sulfonamide Type Ligands
| Metal | Reaction Type | Ligand Role | Reference |
|---|---|---|---|
| Iridium (Ir) | Transfer Hydrogenation | Bidentate (N,N) Coordination | acs.org |
| Rhodium (Rh) | C-H Functionalization/Azidation | Directing Group, Bidentate Chelation | mdpi.comresearchgate.net |
| Palladium (Pd) | Asymmetric Allylic Alkylation | Chiral N,S-Bidentate Ligand | mdpi.com |
| Nickel (Ni) | C-N Cross-Coupling | Enhances Reductive Elimination | princeton.edu |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The sulfonamide group in this compound can act as a bifunctional catalyst. The acidic N-H proton can serve as a hydrogen-bond donor to activate electrophiles, while the lone pair on the pyridine nitrogen can act as a Lewis base.
Primary α-amino acid-derived sulfonamides have been shown to be effective organocatalysts for asymmetric aldol (B89426) reactions. mdpi.com The sulfonamide group activates the ketone via hydrogen bonding, facilitating the reaction. Similarly, this compound could potentially catalyze reactions such as the Strecker reaction, where the sulfonamide would activate the imine for nucleophilic attack. mdpi.com The development of chiral versions of this compound could open pathways to new asymmetric transformations. researchgate.net
Ligand Design for Metal-Catalyzed Reactions
Chemosensor Development
The development of chemosensors for detecting specific ions and molecules is a critical area of analytical chemistry with applications in environmental monitoring, industrial process control, and biomedical diagnostics. The sulfonamide group, in particular, is a valuable component in chemosensor design, capable of binding with ionic species through mechanisms like complexation, charge transfer, or proton transfer, which can result in a detectable optical or electronic signal. researchgate.net
Pyridine-based sulfonamides have emerged as promising and versatile chemosensors. researchgate.net For instance, research on 4-methyl-N-(pyridin-2-yl) benzene-1-sulfonamide, a structural analog of this compound, has demonstrated its capability for the selective optical sensing of ferrous (Fe²⁺) and cupric (Cu²⁺) ions. researchgate.net Upon interaction with these specific metal ions in a dimethyl sulfoxide (B87167) (DMSO) solution, the compound exhibits a distinct color change from colorless to yellow, which corresponds to a bathochromic shift in its absorption spectrum. researchgate.net Such properties are highly desirable for the development of inexpensive, robust, and green analytical tools. researchgate.net
The broader family of N-heterocyclic compounds, including pyridine derivatives, is well-regarded for its favorable photophysical properties, biocompatibility, and synthetic versatility, making them key components in the design of advanced molecular probes. nih.gov The integration of pyridine moieties into coordination complexes, for example, can lead to sensors with large Stokes shifts and high stability. nih.gov The inherent electronic characteristics of the pyridine-sulfonamide framework make it an attractive scaffold for creating novel chemosensors that are both highly selective and sensitive for a variety of analytes.
Agrochemical Research (e.g., Fungicides, Herbicides)
The pyridine and sulfonamide moieties are both well-established pharmacophores in the agrochemical industry. nih.govnih.gov Consequently, hybrid molecules like this compound are being actively investigated as next-generation fungicides and herbicides.
In the realm of fungicides, derivatives of pyridine-3-sulfonamide (B1584339) have shown significant promise. A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated for their antifungal activity against various yeast and yeast-like species isolated from patients with mycosis. nih.govnih.gov Many of these compounds demonstrated greater efficacy than the commercial antifungal drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values of ≤ 25 µg/mL. nih.govresearchgate.net Docking studies suggested that their mode of action involves the inhibition of a key fungal enzyme, lanosterol (B1674476) 14α-demethylase. nih.govresearchgate.net Further research has confirmed that attaching sulfa drugs to a pyridine ring system can lead to enhanced antibacterial and antifungal activities. researchgate.net
In herbicide development, substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, which are structurally related to this compound, have been designed and synthesized. nih.gov Greenhouse testing revealed that several of these compounds could efficiently control weeds like velvet leaf, barnyard grass, and foxtail at application rates as low as 37.5 g/ha. nih.gov Notably, the herbicidal activities of compounds designated II6, II7, III2, and III4 were comparable to the commercial herbicide saflufenacil (B1680489). nih.gov Field tests further demonstrated that compound II7, at a rate of 60 g/ha, provided weed control equivalent to bentazon applied at 1440 g/ha, indicating its potential as a novel herbicide candidate. nih.gov The herbicidal potential of this class is also noted in triazolopyridine compounds bearing a sulfonamide substituent. mdpi.com
Fungicidal Activity of Pyridine-3-Sulfonamide Derivatives
| Compound Class | Target Organisms | Key Findings | Reference |
| 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Candida albicans, Rhodotorula mucilaginosa | Efficacy greater than fluconazole; MIC values ≤ 25 µg/mL. | nih.gov |
| Pyridine-based sulfa-drugs | Pathogenic bacteria and fungi | Attachment of sulfa drugs to pyridine enhances antimicrobial activity. | researchgate.net |
Herbicidal Activity of Pyridine-Sulfonamide Derivatives
| Compound Class | Weeds Controlled | Key Findings | Reference |
| Substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives | Velvet leaf, barnyard grass, foxtail, dayflower, nightshade | Effective at 37.5 g/ha; activity comparable to saflufenacil and superior to bentazon in field tests. | nih.gov |
| Triazolopyridine-sulfonamides | General weeds | Acknowledged herbicidal activity. | mdpi.com |
Computational Design of Advanced Materials and Catalysts
Computational chemistry, including molecular docking, Density Functional Theory (DFT), and quantitative structure-activity relationship (QSAR) modeling, has become an indispensable tool in modern chemical research. These methods are heavily utilized in the study of pyridine-sulfonamide derivatives to predict their properties, understand their mechanisms of action, and guide the synthesis of new, more effective compounds.
Molecular docking, for instance, is routinely used to investigate how these molecules interact with biological targets. In the development of pyridine-3-sulfonamides as carbonic anhydrase inhibitors, docking studies have elucidated the binding modes within the enzyme's active site, explaining the observed activity and selectivity. mdpi.comnih.gov Similar computational procedures have been applied to pyrazolo[4,3-c]pyridine sulfonamides to understand their interactions with human and bacterial carbonic anhydrases. nih.govmdpi.com These in silico studies are critical for rational drug design, allowing researchers to refine molecular structures to enhance binding affinity and specificity. For example, computational design was used to develop novel sulfonamide derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase for cancer treatment. scirp.org
Beyond docking, DFT and other computational methods are used to analyze the structural and electronic properties of these molecules. tandfonline.com Crystallographic and computational characterization of various sulfonamide derivatives has shown that the geometric parameters of the sulfonamide group are highly consistent, providing a stable foundation for molecular design. royalsocietypublishing.org In one study, a rational drug design approach combining docking and a 3D-QSAR model was used to develop a novel pyridine-sulfonamide hybrid as a potent PI3K-α inhibitor, demonstrating how computational tools can expedite the discovery of new drug candidates. researchgate.net
Integration of Machine Learning and Artificial Intelligence in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and optimization of complex molecules like this compound. While direct applications of ML to this specific compound are still emerging, the use of these technologies on related sulfonamide and pyridine-containing scaffolds highlights their immense potential.
Furthermore, ML is being applied to reaction planning and retrosynthesis. chemrxiv.org These AI tools can help chemists devise more efficient synthetic routes to target molecules, saving time and resources. As researchers explore the vast chemical space around the pyridine-sulfonamide core, ML algorithms can help identify the most promising derivatives and the best ways to synthesize them. The development of 3D-QSAR models, which build a statistical relationship between the 3D chemical structure and biological activity, is another area where ML principles are applied to guide the design of more potent compounds, as has been demonstrated with pyridine-sulfonamide hybrids. researchgate.net
Emerging Research Frontiers for Pyridine-Sulfonamide Frameworks
The pyridine-sulfonamide framework is a fertile ground for discovery, with several exciting research frontiers currently being explored, primarily in medicinal chemistry. The ability of this scaffold to act as an effective inhibitor of various enzymes makes it a highly valuable template for developing new therapeutic agents.
A major area of research is the development of carbonic anhydrase (CA) inhibitors . tandfonline.com Pyridine-3-sulfonamide derivatives are being extensively studied as potent and selective inhibitors of cancer-associated CA isoforms, such as hCA IX and hCA XII. mdpi.comnih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition is a promising strategy for anticancer therapy. mdpi.comtandfonline.com Research has produced compounds with nanomolar inhibitory activity and high selectivity over ubiquitous isoforms like hCA II. mdpi.com
Another significant frontier is the design of kinase inhibitors . Kinases are crucial signaling proteins, and their dysregulation is implicated in many diseases, including cancer. Pyridine-sulfonamide hybrids have been identified as potential inhibitors of several important kinases:
VEGFR-2 inhibitors : A pyridine-sulfonamide hybrid showed potent inhibition of Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis, with an IC₅₀ value lower than the approved drug sorafenib. nih.gov
PI3K/mTOR dual inhibitors : Sulfonamide methoxypyridine derivatives have been synthesized and shown to be effective dual inhibitors of the PI3K/mTOR pathway, a central regulator of cell growth and proliferation. mdpi.com
RSK2 inhibitors : Phenyl sulfonamide groups have been incorporated into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides to create potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), a target in triple-negative breast cancer. nih.gov
PI4K inhibitors : Pyridyl-sulfonamide derivatives have also been reported as inhibitors of Phosphatidylinositol 4-kinase (PI4K), which has implications for antiviral therapies. researchgate.net
Finally, the pyridine-sulfonamide scaffold continues to be explored for its antimicrobial, antiviral, and antimalarial properties . mdpi.comacs.org Derivatives have been synthesized with activity against various bacterial and fungal strains, including Candida albicans. nih.govresearchgate.net In the fight against malaria, a library of nih.govmdpi.comnih.govtriazolo[4,3-a]pyridine sulfonamides was screened, leading to the identification of compounds with good in vitro activity against Plasmodium falciparum. mdpi.com
Q & A
Q. What are the recommended synthetic routes for n-Phenylpyridine-3-sulfonamide to achieve high purity and yield?
A one-pot synthesis method is commonly employed, utilizing pyridine-3-sulfonyl chloride and aniline derivatives under mild basic conditions. Characterization via FTIR, ¹H NMR, and ¹³C NMR confirms structural integrity, with spectral peaks aligning with sulfonamide-specific signatures (e.g., S=O stretching at ~1350–1300 cm⁻¹ in FTIR). Yield optimization involves controlling stoichiometry, reaction time, and purification via column chromatography .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Multimodal spectral analysis is critical:
Q. What analytical techniques are suitable for assessing purity in different solvent systems?
High-performance liquid chromatography (HPLC) with UV/Vis detection is preferred for quantifying impurities. Gas chromatography (GC) paired with mass spectrometry (GC-MS) can resolve volatile byproducts, while differential scanning calorimetry (DSC) evaluates thermal stability and crystallinity .
Q. What initial biological screening approaches are appropriate for this compound?
Antimicrobial assays (e.g., agar diffusion against E. coli and S. aureus) and enzyme inhibition studies (e.g., carbonic anhydrase or kinase assays) are standard. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity profiling (MTT assay) should precede advanced studies .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Discrepancies may arise from assay conditions (pH, solvent, cell lines). Address these by:
Q. What catalytic systems optimize regioselective functionalization of the pyridine ring in this compound?
Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions (Suzuki, Buchwald-Hartwig) for introducing aryl or amine groups. Regioselectivity is controlled via ligand choice (e.g., bulky phosphines) and solvent polarity (THF vs. toluene) .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (AutoDock, Schrödinger) identifies binding poses in enzyme active sites. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
Q. What strategies enhance the stability of this compound under varying storage conditions?
Stability is influenced by humidity, temperature, and light exposure. Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify degradation products. Lyophilization or storage in inert atmospheres (argon) improves shelf life .
Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?
Systematically modify substituents on the phenyl or pyridine rings. Key parameters:
Q. What methodologies analyze the electronic effects of substituents on sulfonamide reactivity?
Spectroscopic techniques (UV-Vis for π→π* transitions) and cyclic voltammetry (redox potentials) quantify electronic perturbations. Computational tools (Gaussian, ORCA) model charge distribution and frontier molecular orbitals to predict reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
